
2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17Cl2NO4S2 and its molecular weight is 386.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Crystal Structure Analysis
Studies on benzenesulfonamide derivatives, such as 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, have been conducted to understand their tautomeric behavior and crystal structures. These investigations provide valuable information on molecular configurations, which is crucial for designing drugs and materials with desired properties (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly as photosensitizers in photodynamic therapy for cancer treatment. Research into these compounds reveals their potential to generate singlet oxygen, a critical factor in the photodynamic therapy mechanism, indicating a promising area for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Several studies have synthesized and tested benzenesulfonamide derivatives for their in vitro antitumor activity. These compounds have shown significant selectivity and activity against various cancer cell lines, demonstrating the potential for developing new anticancer agents. Structure-activity relationship analyses from these studies are pivotal for understanding how different substitutions on the benzenesulfonamide scaffold affect biological activity and could guide the development of more effective treatments (Sławiński & Brzozowski, 2006).
Enzyme Inhibition for Therapeutic Applications
The synthesis of benzenesulfonamide derivatives that inhibit carbonic anhydrase isoforms has been reported. These inhibitors have shown efficacy in the low nanomolar range against human carbonic anhydrase isoforms I, II, and VII, highlighting their potential in designing therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Sethi, Verma, Tanc, Carta, & Supuran, 2013).
properties
IUPAC Name |
2,5-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO4S2/c14-10-1-2-11(15)12(7-10)22(18,19)16-8-13(20-5-4-17)3-6-21-9-13/h1-2,7,16-17H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAUTUKESITPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)
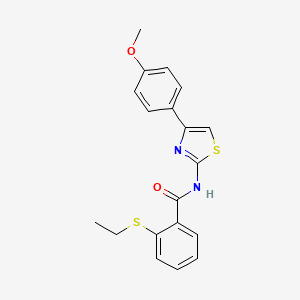
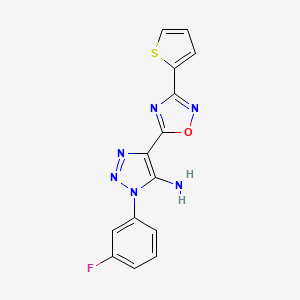
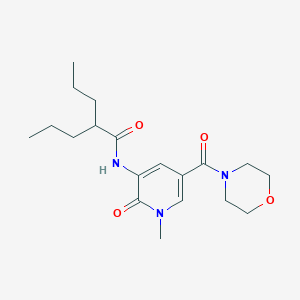
![6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2584074.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)
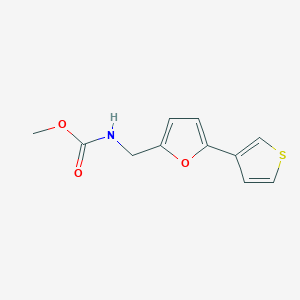
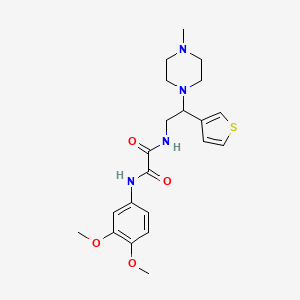
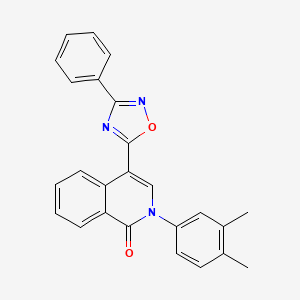
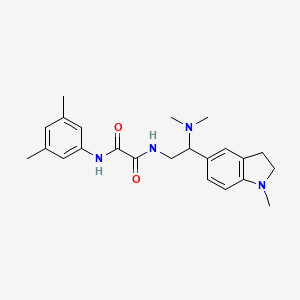
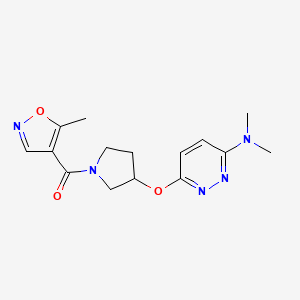
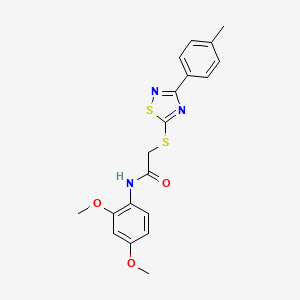
![3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B2584088.png)
![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)